

# The Discovery and Development of GSK2881078: A Selective Androgen Receptor Modulator

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An In-depth Technical Guide for Researchers and Drug Development Professionals

GSK2881078 is a nonsteroidal, selective androgen receptor modulator (SARM) that was under investigation by GlaxoSmithKline for its potential therapeutic benefits in conditions associated with muscle weakness and wasting, such as chronic obstructive pulmonary disease (COPD) and age-related sarcopenia.[1][2][3] SARMs are a class of therapeutic compounds that bind to androgen receptors (ARs) and exhibit tissue-selective activation of androgenic signaling. The primary goal in the development of SARMs like GSK2881078 is to harness the anabolic effects of androgens on muscle and bone while minimizing the undesirable androgenic side effects in other tissues, such as the prostate.[4][5]

## Discovery and Preclinical Development

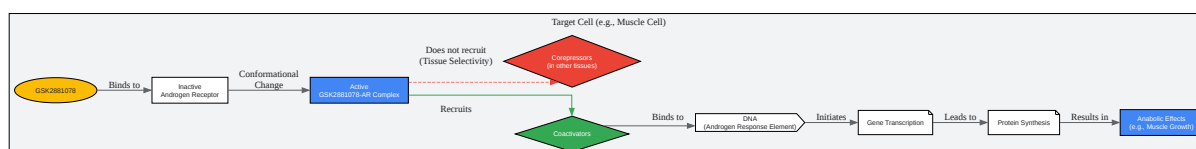
The discovery of GSK2881078 stemmed from the broader effort to develop nonsteroidal SARMs that could offer a more favorable safety profile compared to traditional anabolic steroids.[6] Preclinical evaluation of GSK2881078 demonstrated its high affinity and selectivity for the human androgen receptor.[4]

A key preclinical study for assessing the tissue selectivity of SARMs is the Hershberger assay.[5][7] In this assay, orchietomized (castrated) rats, which lack endogenous androgens, are treated with the test compound. The response of an anabolic tissue (levator ani muscle) is compared to the response of an androgenic tissue (prostate).

Unpublished data on file with GlaxoSmithKline and cited in subsequent publications, revealed that oral administration of GSK2881078 at a dose of 0.3 mg/kg/day for 28 days in orchiectomized rats restored the weight of the levator ani muscle to that of sham-operated rats. [8] Crucially, this anabolic effect was accompanied by only a minor increase in prostate weight compared to vehicle-treated castrated rats, demonstrating its selective anabolic action. [4][8]

## Mechanism of Action

GSK2881078, like other SARMs, functions by binding to the androgen receptor. This binding event triggers a conformational change in the receptor, leading to the recruitment of specific coactivator and corepressor proteins. [1] The unique conformation induced by GSK2881078 is thought to be responsible for its tissue-selective gene regulation, promoting anabolic effects in muscle and bone while having a lesser impact on reproductive tissues. [9] The downstream signaling cascade ultimately leads to an increase in muscle protein synthesis and, consequently, an increase in lean body mass.



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Caption: Simplified signaling pathway of GSK2881078 in a target tissue like muscle.

## Clinical Development

GSK2881078 progressed through Phase I and Phase II clinical trials to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in humans.

## Phase I Studies

The first-in-human study was a randomized, placebo-controlled, single- and repeat-ascending dose trial in healthy young men and postmenopausal women.<sup>[8][10]</sup> This was followed by a Phase Ib study in healthy older men and women to further explore the dose-response relationship.<sup>[1][2][11][12][13]</sup>

Key Findings from Phase I Trials:

- **Pharmacokinetics:** GSK2881078 exhibited a long half-life of over 100 hours, supporting the potential for once-daily dosing.<sup>[8][10][14]</sup> Pharmacokinetic analysis showed dose-proportional increases in exposure.<sup>[8][10][14]</sup>
- **Pharmacodynamics:** Dose-dependent increases in lean body mass were observed in both men and women.<sup>[1][2][11][12]</sup> Women demonstrated a greater sensitivity to the anabolic effects of GSK2881078 at lower doses compared to men.<sup>[1][2][11]</sup> The drug also caused expected pharmacodynamic effects of androgen receptor agonists, including a lowering of high-density lipoprotein (HDL) and sex hormone-binding globulin (SHBG).<sup>[8]</sup>
- **Safety and Tolerability:** GSK2881078 was generally well-tolerated.<sup>[1][2][11]</sup> The most common drug-related adverse events were mild and included constipation, nausea, and dyspepsia.<sup>[14]</sup> Transient elevations in liver transaminases (alanine aminotransferase - ALT) were observed but were generally reversible.<sup>[1][15]</sup>

## Phase II Study in COPD

A Phase IIa study was conducted to evaluate the efficacy and safety of GSK2881078 in older men and postmenopausal women with COPD and muscle weakness.<sup>[16]</sup> The study was a randomized, double-blind, placebo-controlled trial where participants received either GSK2881078 or placebo in conjunction with a home exercise program.

Key Findings from the Phase II COPD Trial:

- Efficacy: Short-term treatment with GSK2881078, in addition to physical training, increased leg strength in men with COPD when expressed as a percentage of the predicted value.[\[16\]](#) Increases in total and appendicular lean body mass were observed in both men and women. [\[16\]](#)
- Safety: The safety profile was consistent with previous studies, with reversible reductions in HDL-cholesterol and transient elevations in hepatic transaminases being the main treatment-related findings.[\[16\]](#)

Despite these findings, GlaxoSmithKline made the decision in mid-2020 to terminate the development program for GSK2881078 for the indication of COPD, as the trial data did not support its progression.[\[3\]](#)

## Quantitative Data Summary

The following tables summarize the key quantitative data from the clinical development of GSK2881078.

Table 1: Pharmacokinetic Parameters of GSK2881078 in Healthy Volunteers

Parameter	Value	Reference
Half-life ( $t_{1/2}$ )	> 100 hours	<a href="#">[8]</a> <a href="#">[14]</a>
Exposure	Dose-proportional increase	<a href="#">[8]</a> <a href="#">[14]</a>

Table 2: Pharmacodynamic Effects of GSK2881078 in Healthy Volunteers (First-in-Human Study)

Population	Dose	Change in HDL vs. Placebo (mmol/L) [95% CI]	Change in SHBG vs. Placebo (nmol/L) [95% CI]	Reference
Females	0.35 mg	-0.518 [-0.703, -0.334]	-39.1 [-48.5, -29.7]	<a href="#">[8]</a> <a href="#">[10]</a>

Table 3: Change in Lean Body Mass in Healthy Older Men and Women (Phase Ib Study)

Population	Dose	Observation	Reference
Men & Women	All dose levels	Greater lean mass accrual compared to placebo	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[11]</a>
Women	Lower doses	Greater response than men	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[7]</a> <a href="#">[11]</a>

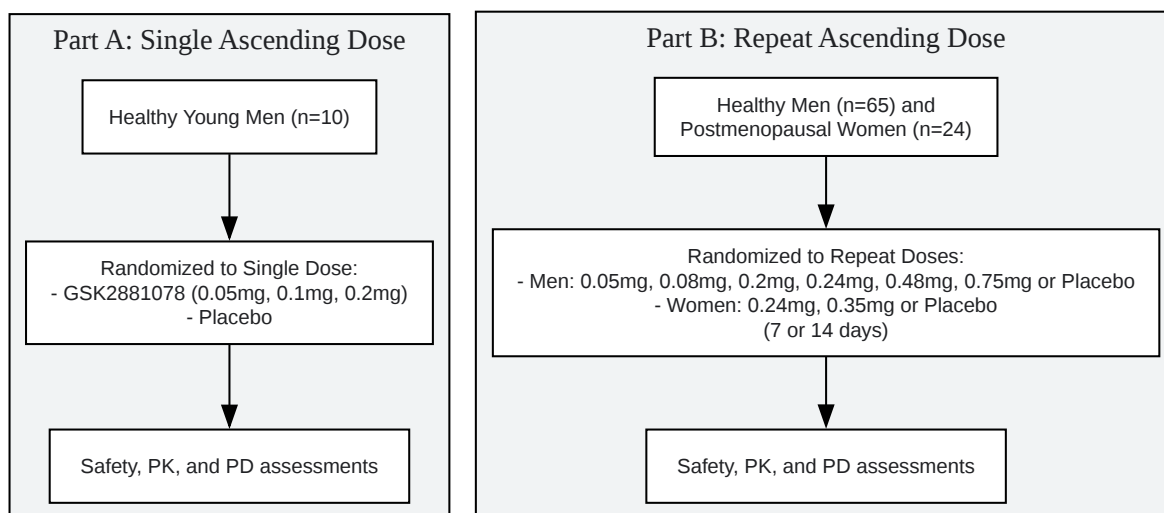
Table 4: Efficacy in Patients with COPD (Phase IIa Study)

Population	Outcome	Result	Reference
Men	Leg Strength (% change from baseline)	7.0% increase (90% CI 0.5 to 13.6)	<a href="#">[16]</a>
Women	Leg Strength (% change from baseline)	5.2% increase (90% CI -4.7 to 15.0) (not statistically significant)	<a href="#">[16]</a>
Men	Total Lean Body Mass (adjusted mean change)	2.1 kg increase (90% CI 1.0 to 3.3)	<a href="#">[16]</a>
Women	Total Lean Body Mass (adjusted mean change)	2.1 kg increase (90% CI 1.3 to 3.0)	<a href="#">[16]</a>

## Experimental Protocols

Detailed experimental protocols for the clinical trials can be complex and are often proprietary. However, based on published literature, the general methodologies for key experiments are outlined below.

## First-in-Human Single and Repeat Ascending Dose Study



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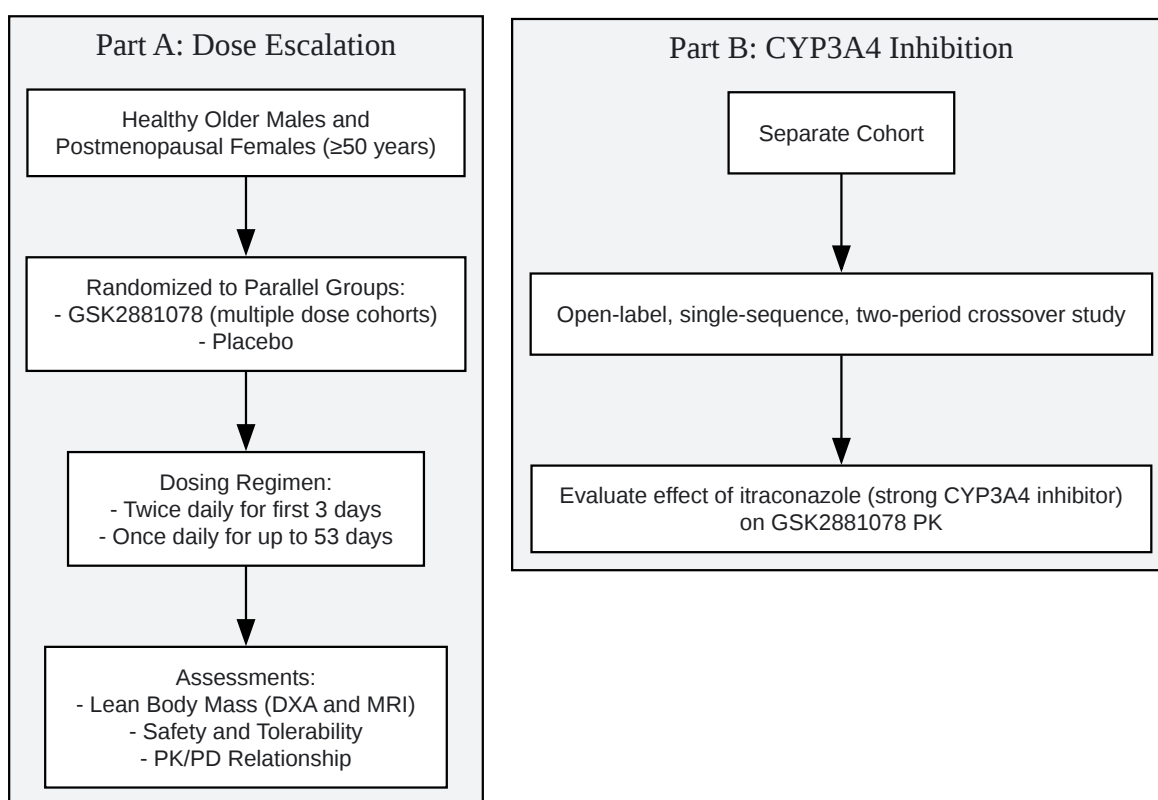
Caption: Workflow for the first-in-human study of GSK2881078.

#### Methodology:

- **Subject Recruitment:** Healthy young men (Part A) and healthy men and postmenopausal women (Part B) were recruited.
- **Randomization and Blinding:** Participants were randomized to receive either GSK2881078 at various doses or a matching placebo in a double-blind manner.
- **Dosing:** In Part A, subjects received a single oral dose. In Part B, subjects received daily oral doses for 7 or 14 days.
- **Pharmacokinetic (PK) Analysis:** Plasma and urine samples were collected at various time points. GSK2881078 concentrations were determined using a validated analytical method based on liquid-liquid extraction followed by ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[8]

- Pharmacodynamic (PD) Assessments: Biomarkers such as HDL, SHBG, and testosterone levels were measured from blood samples.
- Safety Monitoring: Included monitoring of adverse events, vital signs, electrocardiograms (ECGs), cardiac telemetry, and standard clinical laboratory tests.[8]

## Phase Ib Dose-Escalation Study in Older Adults



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Caption: Workflow for the Phase Ib study of GSK2881078.

### Methodology:

- Subject Recruitment: Healthy older men and postmenopausal women (≥50 years of age) were enrolled.[1]

- Study Design: A randomized, double-blind (sponsor unblinded), placebo-controlled, parallel-group, repeat-dose, dose-escalation study.[1]
- Dosing: Participants received GSK2881078 or placebo, with a loading dose regimen for the first three days followed by once-daily dosing for up to 53 days.[13]
- Lean Body Mass Assessment: Changes in lean body mass were measured using dual-energy X-ray absorptiometry (DXA) and magnetic resonance imaging (MRI) of the thigh.[1]
- Pharmacokinetic Analysis: Plasma samples were collected and analyzed using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[1]
- CYP3A4 Interaction Sub-study: A separate open-label, crossover study was conducted to assess the impact of a strong CYP3A4 inhibitor (itraconazole) on the pharmacokinetics of GSK2881078.[1]

## Conclusion

GSK2881078 demonstrated promising preclinical and early clinical results as a selective androgen receptor modulator, effectively increasing lean body mass with a generally acceptable safety profile. The compound exhibited tissue selectivity, a key feature of SARMs, and showed potential for treating muscle wasting conditions. However, the decision to halt its development for COPD highlights the challenges in translating promising early-phase results into clinically meaningful outcomes for specific patient populations. The data and methodologies from the GSK2881078 development program nonetheless provide valuable insights for the ongoing research and development of future generations of SARMs.

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